molecular formula C19H20N2O4S2 B2679078 4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-59-4

4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2679078
CAS No.: 627833-59-4
M. Wt: 404.5
InChI Key: AVAIQNCQSPQNTD-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the oxolan-2-yl group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings and the oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole: Lacks the oxolan-2-yl group.

    N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine: Lacks the sulfonyl group.

    4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine: Lacks the thiophene group.

Uniqueness

The uniqueness of 4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine lies in its combination of functional groups, which might confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-6-8-15(9-7-13)27(22,23)19-18(20-12-14-4-2-10-24-14)25-17(21-19)16-5-3-11-26-16/h3,5-9,11,14,20H,2,4,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAIQNCQSPQNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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